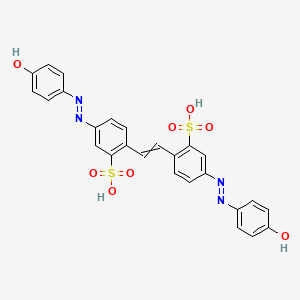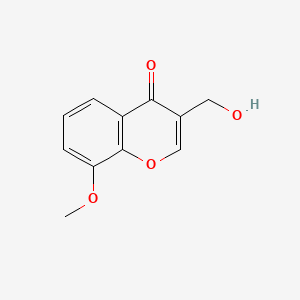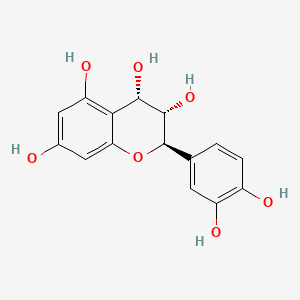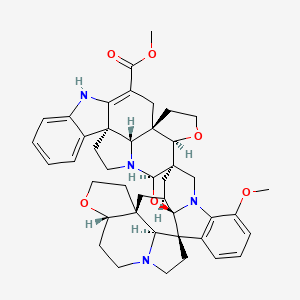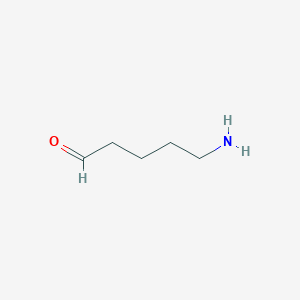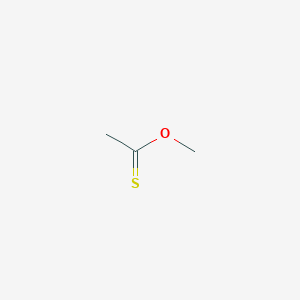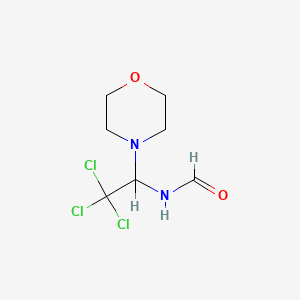
hydroxybenzylisoproterenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hydroxybenzylisoproterenol is a complex organic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that contain a catechol moiety (a benzene ring with two hydroxyl groups) and an amine group. This compound is structurally related to other catecholamines such as adrenaline and noradrenaline, which are important neurotransmitters and hormones in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxybenzylisoproterenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Catechol Moiety: The catechol moiety can be synthesized through the hydroxylation of benzene derivatives.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling with the Hydroxyphenyl Group: The final step involves the coupling of the catechol moiety with the hydroxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
hydroxybenzylisoproterenol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines. This reaction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the catechol moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Alkylated or acylated catechols
Scientific Research Applications
hydroxybenzylisoproterenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of hydroxybenzylisoproterenol involves its interaction with specific molecular targets in the body. As a catecholamine, it can bind to adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding to these receptors, the compound can activate intracellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): A catecholamine with a similar structure but different functional groups.
Noradrenaline (Norepinephrine): Another catecholamine with a similar structure but different functional groups.
Dopamine: A catecholamine with a simpler structure, lacking the hydroxyphenyl group.
Uniqueness
hydroxybenzylisoproterenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to interact with a different set of molecular targets compared to other catecholamines, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
64532-93-0 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3 |
InChI Key |
UVCXIBGBPWDQKV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |
Synonyms |
hydroxybenzylisoprenaline hydroxybenzylisoproterenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)

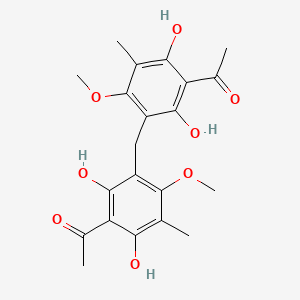
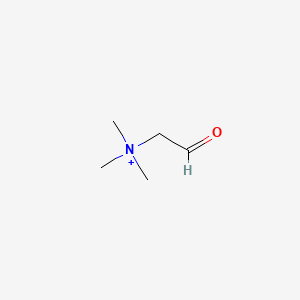
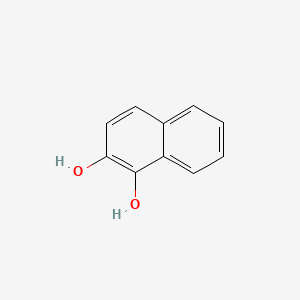
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)
